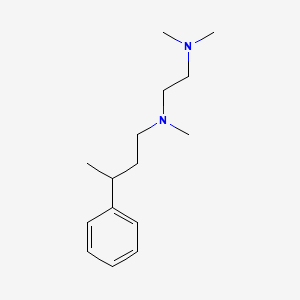
N,N,N'-trimethyl-N'-(3-phenylbutyl)-1,2-ethanediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,N'-trimethyl-N'-(3-phenylbutyl)-1,2-ethanediamine, also known as TPE-235, is a chemical compound that belongs to the family of monoamine transporter inhibitors. It is widely used in scientific research to study the mechanisms of action and physiological effects of monoamine transporters.
Mechanism of Action
N,N,N'-trimethyl-N'-(3-phenylbutyl)-1,2-ethanediamine exerts its effects by binding to the monoamine transporters and blocking their ability to transport neurotransmitters back into the presynaptic neuron. This leads to increased levels of dopamine, norepinephrine, and serotonin in the synaptic cleft, which enhances neurotransmission and produces a range of physiological effects.
Biochemical and Physiological Effects:
The inhibition of monoamine transporters by N,N,N'-trimethyl-N'-(3-phenylbutyl)-1,2-ethanediamine leads to a range of biochemical and physiological effects. These include increased locomotor activity, enhanced reward-related behavior, improved cognitive function, and reduced anxiety and depression-like behaviors. N,N,N'-trimethyl-N'-(3-phenylbutyl)-1,2-ethanediamine has also been shown to have neuroprotective effects in animal models of Parkinson's disease and stroke.
Advantages and Limitations for Lab Experiments
N,N,N'-trimethyl-N'-(3-phenylbutyl)-1,2-ethanediamine has several advantages for lab experiments, including its high potency and selectivity for monoamine transporters, its ability to cross the blood-brain barrier, and its relatively long half-life. However, N,N,N'-trimethyl-N'-(3-phenylbutyl)-1,2-ethanediamine also has limitations, including its potential for off-target effects and its toxicity at high doses.
Future Directions
There are several future directions for research on N,N,N'-trimethyl-N'-(3-phenylbutyl)-1,2-ethanediamine. These include further studies of its mechanisms of action and physiological effects, the development of more selective and potent monoamine transporter inhibitors, and the investigation of its potential therapeutic applications in neurological and psychiatric disorders. Additionally, the use of N,N,N'-trimethyl-N'-(3-phenylbutyl)-1,2-ethanediamine in combination with other drugs or therapies may enhance its efficacy and reduce its potential side effects.
Synthesis Methods
The synthesis of N,N,N'-trimethyl-N'-(3-phenylbutyl)-1,2-ethanediamine involves a series of chemical reactions that require specialized equipment and expertise. The process starts with the reaction of 3-phenylbutylamine with 2-bromo-N,N-dimethylethanamine, followed by the reaction of the resulting intermediate with sodium hydride and ethylene glycol. The final product is obtained by the reaction of the intermediate with trimethylamine.
Scientific Research Applications
N,N,N'-trimethyl-N'-(3-phenylbutyl)-1,2-ethanediamine has been extensively used in scientific research to study the mechanisms of action and physiological effects of monoamine transporters. It is a potent inhibitor of the dopamine transporter, the norepinephrine transporter, and the serotonin transporter, which are responsible for the reuptake of these neurotransmitters into presynaptic neurons. By inhibiting these transporters, N,N,N'-trimethyl-N'-(3-phenylbutyl)-1,2-ethanediamine increases the levels of dopamine, norepinephrine, and serotonin in the synaptic cleft, leading to enhanced neurotransmission.
properties
IUPAC Name |
N,N,N'-trimethyl-N'-(3-phenylbutyl)ethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2/c1-14(15-8-6-5-7-9-15)10-11-17(4)13-12-16(2)3/h5-9,14H,10-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZTXXBYVLJMVOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN(C)CCN(C)C)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N,N'-trimethyl-N'-(3-phenylbutyl)ethane-1,2-diamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

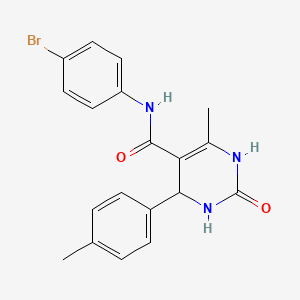

![methyl 3-({[(2-chloro-6-fluorobenzyl)thio]acetyl}amino)-4-methylbenzoate](/img/structure/B5060978.png)
![ethyl 1-[3-(methylthio)propanoyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate](/img/structure/B5060983.png)


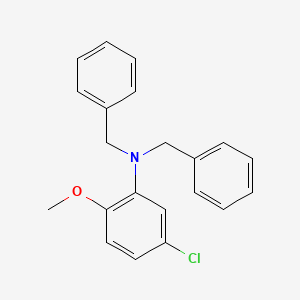
![ethyl {3-[4-(dimethylamino)-6-(methylthio)-1,3,5-triazin-2-yl]-2-imino-5-oxo-1-imidazolidinyl}acetate](/img/structure/B5061012.png)
![2-[4-(2-phenylethoxy)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5061016.png)
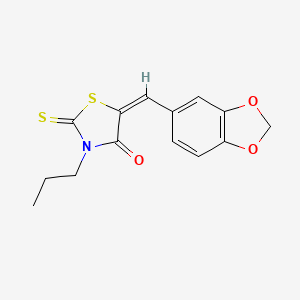
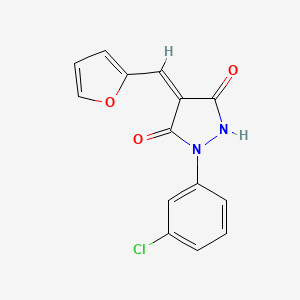
![5-[4-(methylthio)benzylidene]-3-(1-piperidinylmethyl)-1,3-thiazolidine-2,4-dione](/img/structure/B5061030.png)
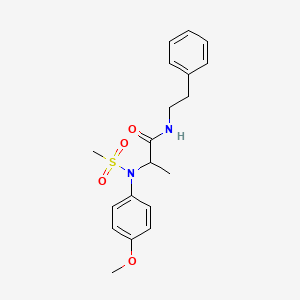
![1-[2-({[1-methyl-3-(4-phenoxyphenyl)-1H-pyrazol-4-yl]methyl}amino)ethyl]-2-imidazolidinone](/img/structure/B5061046.png)